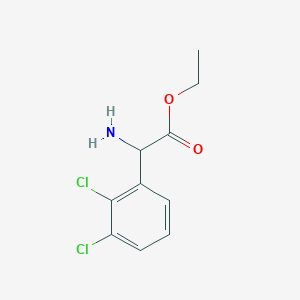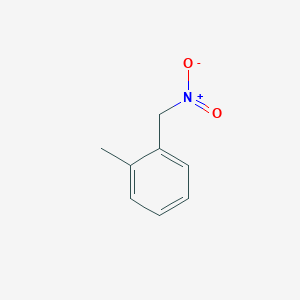
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of an aminophenyl group attached to a diazinane ring
準備方法
The synthesis of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 3-aminophenyl derivatives with diazinane precursors under controlled conditions. One common synthetic route includes the condensation of 3-aminophenylboronic acid with diazinane-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted diazinane compounds.
科学的研究の応用
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of 1-(3-Aminophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The diazinane ring may also play a role in stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
1-(3-Aminophenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-(3-Aminophenyl)-1,3-diazine: This compound lacks the diazinane ring, which may result in different chemical properties and reactivity.
3-Aminophenylboronic acid: While structurally related, this compound contains a boronic acid group instead of the diazinane ring, leading to distinct chemical behavior.
1-(3-Aminophenyl)-1,3-diazepane: This compound features a diazepane ring, which may confer different biological activities compared to the diazinane derivative.
The uniqueness of this compound lies in its specific combination of the aminophenyl group and the diazinane ring, which imparts unique chemical and biological properties.
特性
CAS番号 |
2703771-40-6 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC名 |
1-(3-aminophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15/h1-3,6H,4-5,11H2,(H,12,14,15) |
InChIキー |
LOTJWUJRMOGKIV-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)

![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)


![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)




![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)
